2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetamide
Beschreibung
BenchChem offers high-quality 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-N-(1,3-benzodioxol-5-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5/c29-23(27-11-5-1-2-6-12-27)15-28-14-19(18-7-3-4-8-20(18)28)24(30)25(31)26-17-9-10-21-22(13-17)33-16-32-21/h3-4,7-10,13-14H,1-2,5-6,11-12,15-16H2,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCNIJKRMUOTRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetamide is a complex organic molecule with potential therapeutic applications due to its unique structural features. Its biological activity has been the subject of various studies, focusing on mechanisms of action, efficacy against specific diseases, and potential side effects.
The compound's molecular formula is with a molecular weight of approximately 475.545 g/mol . The presence of multiple functional groups and ring structures suggests it may interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C27H29N3O5 |
| Molecular Weight | 475.545 g/mol |
| LogP | 4.4932 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 42.894 Ų |
The biological activity of this compound primarily involves its interaction with specific molecular targets within the body. Research indicates that it may function as an inhibitor or modulator of various enzymes and receptors, influencing pathways related to cancer cell proliferation and apoptosis.
Key Mechanisms:
- Lysosomal Targeting : Similar compounds have shown efficacy in targeting lysosomes, leading to autophagy and apoptosis in cancer cells .
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby affecting tumor growth and survival.
- Signal Transduction Modulation : It could modulate signaling pathways critical for cell survival and proliferation, particularly in cancer cells.
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been shown to induce apoptosis through lysosomal pathways, enhancing the efficacy of existing chemotherapeutic agents .
In Vivo Studies
Animal models have provided further insights into the compound's biological activity. Studies indicate that it can reduce tumor size and metastasis in models of hepatocellular carcinoma by promoting cellular apoptosis and autophagy.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Hepatocellular Carcinoma : A study evaluated the effects of the compound on liver cancer cells, revealing a reduction in cell migration and invasion through lysosomal targeting mechanisms .
- Combination Therapy : Research has explored the use of this compound in combination with other antitumor agents, finding enhanced therapeutic effects compared to monotherapy.
Vorbereitungsmethoden
Preparation of 1H-indol-3-yl Glyoxylate
The indole glyoxylate precursor is synthesized via Friedel-Crafts acylation using oxalyl chloride under anhydrous conditions:
Procedure
Azepan-1-yl-2-oxoethyl Side Chain Installation
The azepan moiety is introduced through nucleophilic substitution:
Reaction Conditions
| Parameter | Value |
|---|---|
| Reagent | 2-bromo-1-(azepan-1-yl)ethan-1-one |
| Solvent | Acetonitrile |
| Base | Potassium carbonate |
| Temperature | 60°C |
| Time | 12 hours |
Mechanistic Insight
The indole nitrogen attacks the electrophilic α-carbon of the bromo-ketone, displacing bromide via an SN2 mechanism. Steric hindrance from the azepan ring necessitates elevated temperatures for sufficient reactivity.
Purification
Column chromatography (SiO₂, ethyl acetate/hexane 3:7) yields the substituted indole intermediate as a pale yellow solid (mp 148–151°C).
Formation of the 2-Oxoacetamide Linker
Activation of the Glyoxylate Intermediate
The indole glyoxylate undergoes activation using carbodiimide chemistry:
Stepwise Protocol
- Treat 1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl glyoxylic acid (1.0 equiv) with N-hydroxysuccinimide (NHS, 1.5 equiv) in DCM.
- Add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equiv) at 0°C.
- Stir for 2 hours at room temperature.
- Filter precipitate and concentrate to obtain the NHS-activated ester.
Critical Note
Avoid aqueous workup to prevent premature hydrolysis of the active ester.
Coupling with Benzo[d]dioxol-5-amine
The activated ester reacts with the benzodioxole amine under mild conditions:
Optimized Parameters
| Variable | Optimal Value |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Base | N,N-Diisopropylethylamine (DIPEA) |
| Molar Ratio | 1:1.05 (ester:amine) |
| Temperature | 25°C |
| Reaction Time | 6 hours |
Yield Enhancement Strategy
- Use molecular sieves (4Å) to scavenge water
- Perform reaction under nitrogen atmosphere
Post-reaction purification via recrystallization (ethanol/water 4:1) affords the final product with >95% purity by HPLC.
Alternative Synthetic Routes
One-Pot Tandem Alkylation-Amidation
A streamlined method combines steps 2.2 and 3.2 in a single vessel:
Procedure Overview
- Generate the bromo-ketone in situ from azepane and bromoacetyl bromide.
- Perform indole alkylation at 50°C for 8 hours.
- Add NHS-activated benzodioxole-5-amine without intermediate purification.
- Heat at 40°C for 12 hours.
Advantages
- 23% reduction in total synthesis time
- Eliminates two purification steps
Limitations
Solid-Phase Synthesis for Parallel Optimization
Immobilizing the indole core on Wang resin enables rapid screening of coupling conditions:
Resin Loading
- Capacity: 0.8 mmol/g
- Linker: Acid-labile trityl chloride
Key Findings
- HATU outperforms HBTU in coupling efficiency (92% vs 84%)
- Piperidine/DMF (1:4) effectively removes Fmoc-protecting groups
This approach facilitates milligram-scale synthesis for initial biological testing.
Analytical Characterization Data
Spectroscopic Properties
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (s, 1H, indole H-2), 7.45–7.38 (m, 4H, aromatic), 6.82 (s, 2H, dioxole CH₂), 4.52 (t, J=6.8 Hz, 2H, OCH₂), 3.72–3.65 (m, 4H, azepan CH₂N) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 192.4 (C=O), 168.2 (C=O), 148.1 (dioxole C), 136.7 (indole C-3), 127.9–121.4 (aromatic CH), 64.8 (OCH₂), 48.3 (azepan NCH₂) |
| HRMS (ESI+) | m/z calc. for C₂₄H₂₂N₃O₅ [M+H]⁺: 432.1558, found: 432.1561 |
Chromatographic Purity
| Method | Retention Time | Purity (%) |
|---|---|---|
| HPLC (C18, 90:10 MeCN/H₂O) | 12.7 min | 98.4 |
| UPLC-MS (BEH C18) | 4.21 min | 99.1 |
Scale-Up Considerations and Process Optimization
Critical Quality Attributes (CQAs)
- Residual solvent levels (DMF < 880 ppm)
- Diastereomeric purity (>99:1)
- Heavy metal contamination (Pd < 10 ppm)
Environmental Control Strategies
Q & A
Basic Research Questions
Q. What are the key steps and challenges in synthesizing 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetamide?
- Methodology : Synthesis typically involves multi-step reactions, including coupling of indole and azepane derivatives, followed by functionalization with the benzodioxole-acetamide group. Critical steps include:
- Coupling reactions : Use of carbodiimides (e.g., EDC/HOBt) to link the indole and azepane moieties .
- Oxidation/Reduction : Controlled oxidation of thioether groups (if present) or reduction of nitro intermediates .
- Challenges : Low yields due to steric hindrance from the azepane ring and competing side reactions (e.g., over-oxidation). Purification via column chromatography or recrystallization is often required .
Q. How can researchers validate the structural integrity of this compound?
- Methodology : Combine spectroscopic and chromatographic techniques:
- NMR : Confirm indole (δ 7.0–7.5 ppm), azepane (δ 1.5–3.0 ppm), and benzodioxole (δ 5.9–6.1 ppm) proton environments .
- HRMS : Verify molecular weight (e.g., expected [M+H]+ = ~520–550 Da for similar compounds) .
- HPLC : Assess purity (>95% for biological assays) using reverse-phase C18 columns .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
- Methodology : Prioritize target-agnostic screens:
- Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Anti-inflammatory : COX-2 inhibition assay or LPS-induced cytokine suppression in macrophages .
- Antimicrobial : Broth microdilution for MIC values against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodology :
- Core Modifications : Replace azepane with piperidine or morpholine to assess ring size/rigidity effects on target binding .
- Substituent Analysis : Introduce electron-withdrawing groups (e.g., -Cl, -CF3) to the benzodioxole ring to enhance metabolic stability .
- Data-Driven Design : Use molecular docking to predict interactions with targets like kinases or GPCRs, validated by SPR or ITC binding assays .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Assay Standardization : Replicate experiments under consistent conditions (e.g., cell passage number, serum concentration) .
- Metabolite Profiling : Use LC-MS to identify active/inactive metabolites that may explain discrepancies .
- Target Deconvolution : CRISPR-Cas9 knockout screens to identify genes modulating compound efficacy .
Q. How can pharmacokinetic (PK) and toxicity profiles be improved for in vivo studies?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
